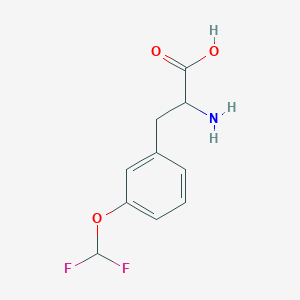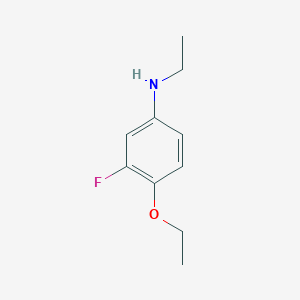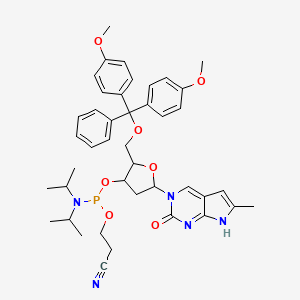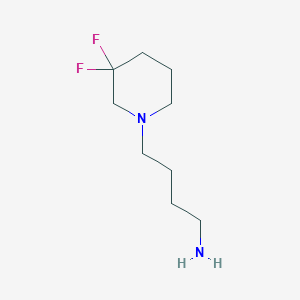![molecular formula C12H16N2 B12074745 [1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)
[1-(propan-2-yl)-1H-indol-7-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(propan-2-yl)-1H-indol-7-yl]methanamine: is an organic compound belonging to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This specific compound features an indole core substituted with a methanamine group at the 7-position and a propan-2-yl group at the 1-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole.
Alkylation: The indole is first alkylated at the nitrogen atom (1-position) using an appropriate alkyl halide, such as isopropyl bromide, in the presence of a base like potassium carbonate.
Formylation: The 7-position of the indole ring is then formylated using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Reduction: The formyl group is reduced to a methanamine group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for [1-(propan-2-yl)-1H-indol-7-yl]methanamine would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or amides.
Reduction: Reduction of the indole ring can lead to tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at the 3-position, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using AlCl3 (aluminum chloride) as a catalyst.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Tetrahydroindole derivatives.
Substitution: Various 3-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(propan-2-yl)-1H-indol-7-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
Pharmaceutical research often explores indole derivatives for their potential therapeutic properties. This compound could be investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound might be used in the production of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [1-(propan-2-yl)-1H-indol-7-yl]methanamine would depend on its specific biological target. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The methanamine group may facilitate binding to these targets through hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: Another indole derivative with a similar structure but lacking the propan-2-yl group.
Serotonin: A neurotransmitter with an indole core and an amine group, but with different substituents.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
The presence of the propan-2-yl group at the 1-position and the methanamine group at the 7-position makes [1-(propan-2-yl)-1H-indol-7-yl]methanamine unique. These substitutions can significantly alter its chemical properties and biological activity compared to other indole derivatives.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(1-propan-2-ylindol-7-yl)methanamine |
InChI |
InChI=1S/C12H16N2/c1-9(2)14-7-6-10-4-3-5-11(8-13)12(10)14/h3-7,9H,8,13H2,1-2H3 |
InChI-Schlüssel |
GGBABQLWVNHETA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC2=C1C(=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)


![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)

![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)




